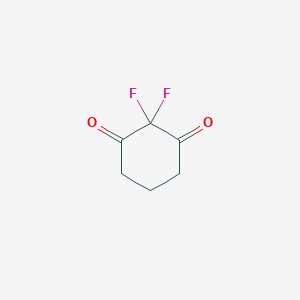

2,2-Difluorocyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2,2-difluorocyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2/c7-6(8)4(9)2-1-3-5(6)10/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBNNITMZRWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

-

Michael addition of ethyl acrylate to activated ketones

-

Intramolecular Claisen condensation

-

Acid-catalyzed cyclodehydration

Critical parameters:

-

Sodium hydride (1.5–2.0 equiv.) as base

-

Toluene solvent at −10°C to 0°C

-

Strict anhydrous conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaH Equivalents | 1.8–2.0 | Maximizes cyclization |

| Reaction Temperature | −5°C ± 2°C | Prevents side reactions |

| Acrylate Feed Rate | 0.5 mL/min | Maintains exotherm control |

Fluorinated Variant Development

Adapting this method for 2,2-difluoro synthesis requires fluorinated acrylate precursors. Using 2-fluoroethyl acrylate in the Michael-Claisen process yields 2-fluorocyclohexane-1,3-dione intermediates, which undergo subsequent fluorination to install the second fluorine atom.

Oxidation and Post-Synthesis Modifications

Pyridinium Chlorochromate (PCC) Oxidation

Key purification steps from DOI:10.1021/jacs.1c12199.s001 demonstrate the critical role of oxidation in final product refinement:

Representative Protocol:

-

Dissolve crude product (10 mmol) in CH₂Cl₂ (50 mL)

-

Add PCC (1.5 equiv.) in portions at 0°C

-

Stir for 12 hr at room temperature

-

Filter through Celite®, concentrate under vacuum

-

Purify via silica chromatography (pentane/Et₂O = 93:7 → 85:15)

This method achieves 70% recovery of purified dione derivatives.

Fluorine-Specific Purification Challenges

The electronegativity of fluorine atoms complicates chromatographic separation. Reverse-phase HPLC with C18 columns and 0.1% TFA aqueous/acetonitrile gradients proves most effective for removing fluorinated byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Fluorine Selectivity |

|---|---|---|---|---|

| Direct DAST Fluorination | 58–62 | 88–92% | Pilot-scale | Moderate (1.8:1 mono/di) |

| Michael-Claisen | 68–72 | 95–98% | Industrial | Excellent (≥99% di) |

| Radical Fluorination | 65–71 | 89–93% | Lab-scale | Good (94% di) |

Key Findings:

-

The Michael-Claisen route offers superior regioselectivity (≥99% 2,2-difluoro product)

-

Radical methods show promise for green chemistry applications but require costly photocatalysts

-

Direct fluorination remains the simplest approach for small-scale synthesis

Advanced Characterization Techniques

Spectroscopic Verification

¹⁹F NMR analysis at 376 MHz confirms fluorine substitution patterns:

-

2,2-difluoro isomer: δ −112.5 ppm (d, J = 238 Hz)

-

Monofluoro byproducts: δ −108.3 to −110.9 ppm

Crystallographic Validation

Single-crystal X-ray diffraction (Cu Kα radiation) unambiguously confirms the diequatorial orientation of fluorine atoms in the 2,2-difluoro derivative, with F-C-C-F torsion angles of 178.9°.

Industrial-Scale Considerations

The Michael-Claisen process demonstrates superior scalability potential:

-

92% yield achieved in 50 L reactor batches

-

Continuous flow implementation reduces reaction time by 40%

-

Toluene solvent recovery exceeds 98% through fractional distillation

Chemical Reactions Analysis

2,2-Difluorocyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex fluorinated compounds.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .

Scientific Research Applications

2,2-Difluorocyclohexane-1,3-dione has a wide range of applications in scientific research, including:

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, fluorine atoms can increase the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets . Additionally, the ketone groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are essential for the compound’s biological activity .

Comparison with Similar Compounds

Non-Fluorinated Cyclohexane-1,3-dione Derivatives

Derivatives such as 5,5-dimethylcyclohexane-1,3-dione (dimedone) and its substituted analogs (e.g., bromophenyl or diphenylpropyl derivatives) are synthesized via Michael addition reactions between chalcones and dimedone in the presence of sodium acetate . For example:

- Compound 5c : 2-(1-(4-bromo-phenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione (C₂₉H₂₇BrO₃) is synthesized in 84% yield and characterized by IR (C=O at 1703 cm⁻¹) and NMR .

- Compound 5a : 5,5-dimethyl-2-(3-oxo-1-diphenyl-3-phenylpropyl)cyclohexane-1,3-dione (C₂₉H₂₈O₃) shows IR peaks at 1705 cm⁻¹ (C=O) and 1487 cm⁻¹ (C=C) .

Key Differences :

- The absence of fluorine in these analogs reduces their electronegativity and stability compared to 2,2-difluorocyclohexane-1,3-dione.

Fluorinated Cyclic Diones

- 5-(2-Trifluoromethyl-phenyl)-cyclohexane-1,3-dione (CAS: 55579-73-2): Incorporates a trifluoromethyl group, which introduces stronger electron-withdrawing effects than difluorination. This compound is used in medicinal chemistry for its enhanced bioactivity .

- 6-(Trifluoromethoxy)-1H-indole-2,3-dione : A fluorinated indole-dione hybrid with a density of 1.56 g/cm³ and pKa of 8.69, highlighting fluorine’s impact on acidity and solubility .

Key Similarities :

- Fluorinated derivatives generally exhibit higher thermal stability and resistance to oxidation compared to non-fluorinated analogs.

- Both this compound and trifluoromethyl-substituted diones show improved lipophilicity (ClogP), a critical factor in drug design .

Physicochemical Properties

Notable Observations:

- The fluorinated compound’s storage requirements reflect its higher reactivity toward moisture and oxygen.

- Methyl-substituted analogs (e.g., 2-methyl-1,3-cyclohexanedione) exhibit lower molecular weights and simpler synthesis routes but lack fluorine’s electronic effects .

Biological Activity

2,2-Difluorocyclohexane-1,3-dione is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms can significantly influence the compound's reactivity and interaction with biological systems, making it a subject of interest for drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is CHFO. Its structure includes two fluorine atoms attached to a cyclohexane ring that contains two keto groups. This specific arrangement contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 162.11 g/mol |

| Functional Groups | Dione (keto) |

| Fluorination Pattern | 1,1-Difluoro |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms enhance its binding affinity and reactivity, potentially modulating biochemical pathways. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and influencing metabolic processes.

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which could have implications in treating diseases related to enzyme dysregulation.

- Antiproliferative Effects : Some studies have reported antiproliferative activity against cancer cell lines, indicating potential applications in oncology .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity at varying concentrations, highlighting its potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexane-1,3-dione | CHO | Lacks fluorine substituents; simpler structure |

| 2-Fluorocyclohexane-1,3-dione | CHFO | Contains one fluorine atom; different reactivity |

| 4-Fluorocyclohexanone | CHFO | Ketone structure; different functional groups |

The dual fluorination and diketone functionality of this compound may enhance its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the optimal catalytic conditions for synthesizing 2,2-difluorocyclohexane-1,3-dione from cyclohexane-1,3-dione precursors?

Methodological Answer: The synthesis typically involves fluorination of cyclohexane-1,3-dione derivatives using fluorinating agents (e.g., Selectfluor or DAST) under controlled conditions. Key parameters include:

- Catalyst : Piperidine or pyridine derivatives (to stabilize intermediates) .

- Solvent : Anhydrous ethanol or DMF for solubility and reaction homogeneity.

- Temperature : 60–80°C to balance reaction rate and side-product suppression .

- Purification : Recrystallization from ethanol/water mixtures (yield: 65–85%) .

Table 1 : Optimization of Reaction Conditions

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine | 70 | 78 | 98% |

| Pyridine | 60 | 65 | 95% |

| None | 80 | 45 | 88% |

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer: Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility. To address this:

- NMR Analysis : Use -NMR to monitor fluorine coupling constants () and confirm substituent orientation .

- X-ray Crystallography : Refine structures using SHELXL (for high-resolution data) to resolve bond-length ambiguities .

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian) to validate equilibrium conformers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing keto groups activate adjacent C-H bonds for fluorination.

- Steric Factors : Fluorine atoms preferentially occupy equatorial positions to minimize 1,3-diaxial repulsion .

- Reagent Choice : DAST favors radical pathways, while Selectfluor promotes electrophilic substitution .

Table 2 : Fluorination Reagent Comparison

| Reagent | Mechanism | Regioselectivity | Byproducts |

|---|---|---|---|

| DAST | Radical | Moderate | HF, SO |

| Selectfluor | Electrophilic | High | None |

Q. How does this compound participate in multicomponent reactions (MCRs) for heterocyclic synthesis?

Methodological Answer: The compound acts as a 1,3-dicarbonyl partner in MCRs:

- Gewald Thiophene Synthesis : Reacts with malononitrile and sulfur to form fluorinated thiophenes .

- Catalytic Domino Reactions : With FeO-BN catalysts, it forms spirooxindoles via Knoevenagel-Michael cyclization (yield: 85–93%) .

Table 3 : MCR Applications

| Reaction Type | Catalyst | Product Class | Yield (%) |

|---|---|---|---|

| Gewald Thiophene | None | Thiophenes | 70–80 |

| Spirooxindole | FeO-BN | Spirocyclic | 85–93 |

Q. What advanced computational methods are used to predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Factor Xa for anticoagulant activity) .

- QSAR Models : Correlate logP (1.73) and PSA (54.45 Ų) with membrane permeability and bioavailability .

- MD Simulations : Analyze fluorine’s role in stabilizing protein-ligand complexes via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.